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Compound of Interest

1-(3-Bromophenyl)imidazolidin-2-
Compound Name:
one

Cat. No.: B085219

An in-depth guide for researchers and drug development professionals on the biological
activities of substituted imidazolidin-2-one derivatives, with a focus on anticancer, antimicrobial,
and anti-inflammatory properties.

While specific experimental efficacy data for 1-(3-Bromophenyl)imidazolidin-2-one remains
limited in publicly accessible literature, a comprehensive analysis of structurally similar
compounds provides valuable insights into its potential biological activities. This guide
synthesizes available data on related imidazolidin-2-one and thioxoimidazolidin-4-one
derivatives to offer a comparative overview of their efficacy. The data presented is intended to
guide future research and drug development efforts in this chemical space.

Anticancer Activity

Imidazolidin-2-one and its analogs have demonstrated notable cytotoxic activity against various
cancer cell lines. The substitution on the phenyl ring plays a crucial role in determining the
potency and selectivity of these compounds.

Comparative Efficacy of Imidazol-2-one and 2-
Thioxoimidazolidin-4-one Derivatives Against Cancer
Cell Lines
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The following table summarizes the in vitro cytotoxic activity (IC50) of various imidazolidin-2-

one and 2-thioxoimidazolidin-4-one derivatives against different human cancer cell lines.

Compound

Structure

Cancer Cell
Line

IC50 (pg/mL)

Reference

Compound 14

(E)-3-(1-(4-
bromophenyl)eth
ylideneamino)-2-
thioxoimidazolidi
n-4-one
derivative with

pyrazole moiety

HePG-2 (Liver)

2.33

[1]

Compound 5

(E)-3-(1-(4-
bromophenyl)eth
ylideneamino)-2-
thioxoimidazolidi
n-4-one
derivative with

triazole moiety

MCF-7 (Breast)

3.98

[1]

Compound 7b

Aryl substituted
imidazol-2-one

Various human

cancer cell lines

Similar to or
greater than

docetaxel

[2]

Aryl substituted

Various human

Similar to or

Compound 7i o ) greater than [2]
imidazol-2-one cancer cell lines
docetaxel
3-substituted-4-
. . . Good
oxo-imidazolidin-  HepG-2 (Liver), o )
Compound 7 ) antiproliferation [3]
2-(1H)-thione HCT-116 (Colon) o
o activity
derivative
3-substituted-4-
- . . Good
oxo-imidazolidin-  HepG-2 (Liver), S )
Compound 9 antiproliferation [3]

2-(1H)-thione

derivative

HCT-116 (Colon)

activity
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Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)[1]

e Cell Culture: Human cancer cell lines (e.g., HePG-2, MCF-7) are cultured in appropriate
media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified
atmosphere with 5% CO2.

o Compound Treatment: Cells are seeded in 96-well plates and treated with various
concentrations of the test compounds for a specified period (e.g., 48 hours).

o MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide) solution is added to each well and incubated for another 4 hours.

e Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added
to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570
nm) using a microplate reader.

e |C50 Calculation: The concentration of the compound that causes 50% inhibition of cell
growth (IC50) is calculated from the dose-response curve.

Cell Culture Treatment MTT Assay Data Analysis
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Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of imidazolidin-2-one derivatives as antimicrobial
and antifungal agents. The nature and position of substituents on the phenyl ring significantly
influence their activity spectrum and potency.
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Comparative Efficacy of Imidazolidin-2-one Derivatives
Against Microbial Strains

The following table summarizes the antimicrobial and antifungal activity of various imidazolidin-

2-one derivatives, typically reported as the minimum inhibitory concentration (MIC) or zone of

inhibition.
. . Activity
Microbial
Compound Structure - (MIC/Zone of Reference
rain
Inhibition)
1-(3-
ethoxyphenyl)-6- o
) . ) ) ) Significant
methyl-1-phenyl-  Imidazoquinoxali ~ Various bacteria o )
e o ) antimicrobial [4]
1H-imidazo[4,5- ne derivative and fungi o
) ) activity
b]quinoxalin-
2(3H)-one (11c)
5-imino-3-(3- o _
5-imino-4-thioxo- o
methoxyphenyl)- ] ] Significant
2- Various bacteria o )
1-phenyl-4- o o ] antimicrobial [4]
T o imidazolidinone and fungi o
thioxoimidazolidi activity

n-2-one (3f)

derivative

Experimental Protocol: Broth Microdilution Method for MIC Determination[4]

¢ Inoculum Preparation: A standardized suspension of the microbial strain is prepared in a

suitable broth medium.

o Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well

microtiter plate.

¢ Inoculation: Each well is inoculated with the microbial suspension.

 Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours

for bacteria).
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o MIC Determination: The MIC is determined as the lowest concentration of the compound that
completely inhibits the visible growth of the microorganism.

4 )

Preparation

[ l Assay Analysis
— "

- J

Click to download full resolution via product page
Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Imidazolidine derivatives have also been investigated for their anti-inflammatory properties. The
mechanism of action is often linked to the inhibition of key inflammatory mediators.

Comparative Efficacy of Imidazolidine Derivatives in an
Anti-inflammatory Assay
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Compound Structure Assay Activity Reference
4-[1,3-Bis(2,6-
dichlorobenzyl)-2 ) o )
Substituted Carrageenan- Promising anti-
o o imidazolidine induced paw inflammatory [5]
imidazolidinyl]ph o ) )
derivative edema in rats action
enyl-
diethylamine (3g)
4-[1,3-Bis(3-
hydroxy-4-
methoxybenzyl)- Substituted Carrageenan- Promising anti-
2- imidazolidine induced paw inflammatory [5]
imidazolidinyllph ~ derivative edema in rats action
enyl-
diethylamine (3i)
4-(1,3-Bis(4-
methoxybenzyl)- ] o ]
4 Substituted Carrageenan- Promising anti-
o ~imidazolidine induced paw inflammatory [5]
methylimidazolidi o ) .
derivative edema in rats action

n-2-yl)-phenyl-
diethylamine (3j)

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[5]

e Animal Model: Wistar albino rats are used for the experiment.

e Compound Administration: The test compounds are administered orally to the rats.

 Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the

sub-plantar region of the rat's hind paw to induce inflammation.

o Edema Measurement: The paw volume is measured at different time intervals after

carrageenan injection using a plethnysmometer.

e Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the

paw volume of the treated group with the control group.
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Signaling Pathways

The precise signaling pathways modulated by 1-(3-Bromophenyl)imidazolidin-2-one are not
yet elucidated. However, based on the activities of related compounds, several potential
pathways can be hypothesized. For instance, the anticancer effects of some imidazolidinone
derivatives may involve the inhibition of tubulin polymerization, a mechanism shared with drugs
like combretastatin A-4.[2] The anti-inflammatory effects could be mediated through the
inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis
pathway.

Imidazolidin-2-one Derivatives
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Hypothesized signaling pathways for imidazolidin-2-one derivatives.

Conclusion
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The available data on imidazolidin-2-one and its analogs suggest that these compounds are a
promising scaffold for the development of novel therapeutic agents. While direct efficacy data
for 1-(3-Bromophenyl)imidazolidin-2-one is currently unavailable, the structure-activity
relationships observed in similar compounds indicate its potential for significant biological
activity. The presence of a bromine atom on the phenyl ring is known to influence the
pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing their
potency. Further experimental studies are warranted to fully elucidate the efficacy and
mechanism of action of 1-(3-Bromophenyl)imidazolidin-2-one in anticancer, antimicrobial,
and anti-inflammatory contexts. This comparative guide provides a foundational framework for
researchers to design and execute such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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